
4-Cyclopentyloxy-3-methylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CYCLOPENTYLOXY-3-METHYLPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound commonly used in organic synthesis. It is a solution of this compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent and facilitates its use in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-cyclopentyloxy-3-methylphenylzinc bromide typically involves the reaction of 4-cyclopentyloxy-3-methylbromobenzene with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
4-Cyclopentyloxy-3-methylbromobenzene+Zn→4-Cyclopentyloxy-3-methylphenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities and stabilize the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-CYCLOPENTYLOXY-3-METHYLPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
THF: Serves as the solvent to stabilize the organozinc reagent and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
4-CYCLOPENTYLOXY-3-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the preparation of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.
Biological Studies: Applied in the modification of biomolecules and the study of biological pathways.
Mecanismo De Acción
The mechanism by which 4-cyclopentyloxy-3-methylphenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic substrate. The organozinc compound acts as a nucleophile, attacking the electrophilic center of the substrate and forming a new carbon-carbon bond. This process is often facilitated by a palladium catalyst, which activates the substrate and promotes the coupling reaction.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar types of reactions.
4-Methoxyphenylzinc Bromide: Another organozinc reagent with a methoxy substituent instead of a cyclopentyloxy group.
3-Methylphenylzinc Bromide: Similar structure but lacks the cyclopentyloxy group.
Uniqueness
4-CYCLOPENTYLOXY-3-METHYLPHENYLZINC BROMIDE is unique due to the presence of both the cyclopentyloxy and methyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C12H15BrOZn |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-cyclopentyloxy-2-methylbenzene-4-ide |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-10-6-2-5-9-12(10)13-11-7-3-4-8-11;;/h5-6,9,11H,3-4,7-8H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
IUOCGKDWBHJSCC-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C[C-]=C1)OC2CCCC2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


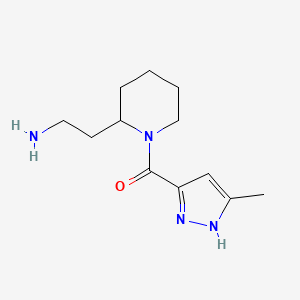

![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
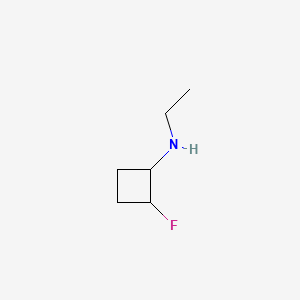
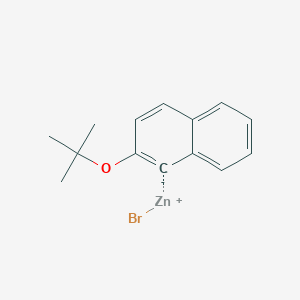
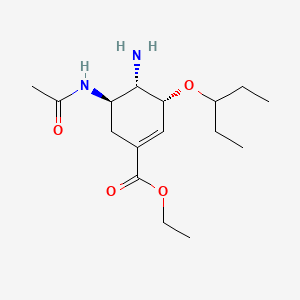
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
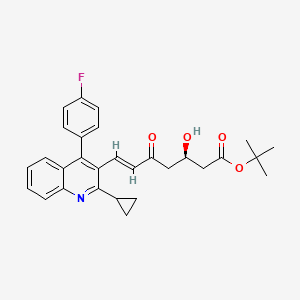
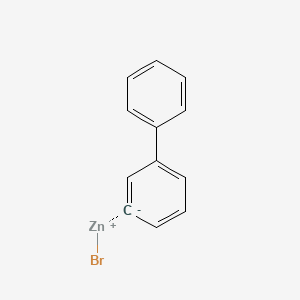
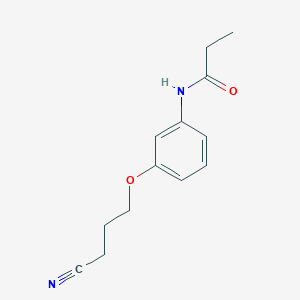

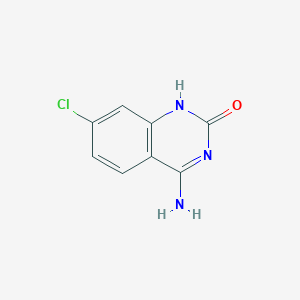

![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)
